2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile, also known by its chemical formula CHNO and CAS number 4468-58-0, is an organic compound that features a hydroxyl group and a methoxy group attached to a phenyl ring. This compound is classified under the category of nitriles, which are characterized by the presence of a cyano group (-C≡N). It is notable for its potential applications in various scientific fields, including medicinal chemistry and material science.
The compound can be sourced from various chemical suppliers and is often utilized in laboratory research. Its classification as a nitrile places it within a broader category of compounds that are important in organic synthesis and pharmaceutical development. The molecular weight of 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile is approximately 163.17 g/mol, reflecting its relatively simple structure.
The synthesis of 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile typically involves the following key steps:
The use of potassium cyanide necessitates careful handling due to its toxicity, and thus safety protocols must be strictly followed during the synthesis process. The reaction conditions can be optimized for yield and purity, which are critical for subsequent applications.
The molecular structure of 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile features:
The InChI key for this compound is provided as follows: InChI=1S/C9H9NO3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3
, which helps in identifying its unique chemical structure in databases.
The compound can participate in various chemical reactions typical of nitriles and phenolic compounds:
These reactions are fundamental for its transformation into more complex molecules useful in pharmaceuticals.
Relevant data indicate that the compound exhibits typical behaviors associated with phenolic compounds, such as potential antioxidant activity.
2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile has several potential applications:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8